4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-
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Overview
Description
3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired compound . Another approach includes the use of ultrasonic-assisted synthesis, which has been shown to enhance reaction rates and yields .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves the inhibition of CDKs. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that this compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional ring structures.
Uniqueness
3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
3-amino-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1-2H,(H2,6,9)(H,7,8,10,11) |
InChI Key |
YXJFFSGDRHTTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=C(C2C(=O)N1)N |
Origin of Product |
United States |
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